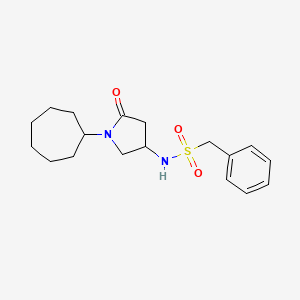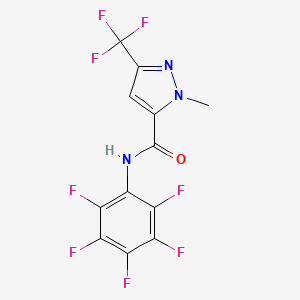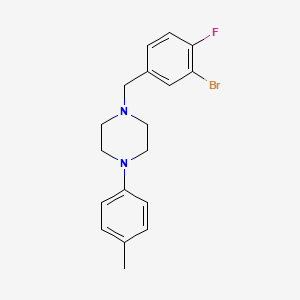![molecular formula C23H32N2O4 B6001511 N-(3,4-dimethoxyphenyl)-1-[4-methoxy-3-(methoxymethyl)benzyl]-3-piperidinamine](/img/structure/B6001511.png)
N-(3,4-dimethoxyphenyl)-1-[4-methoxy-3-(methoxymethyl)benzyl]-3-piperidinamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3,4-dimethoxyphenyl)-1-[4-methoxy-3-(methoxymethyl)benzyl]-3-piperidinamine, also known as Dimebon, is a small molecule drug that has been extensively studied for its potential therapeutic applications in various neurological disorders. It was originally developed as an antihistamine in Russia in the 1980s but was later found to have other pharmacological properties.
作用机制
The exact mechanism of action of N-(3,4-dimethoxyphenyl)-1-[4-methoxy-3-(methoxymethyl)benzyl]-3-piperidinamine is not fully understood, but it is believed to involve multiple pathways. It has been shown to inhibit the formation of beta-amyloid plaques, which are a hallmark of Alzheimer's disease. It also enhances mitochondrial function, reduces oxidative stress, and modulates calcium homeostasis, all of which are important for neuronal survival.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the levels of acetylcholine, a neurotransmitter that is important for learning and memory. It also reduces the levels of glutamate, a neurotransmitter that is involved in excitotoxicity, which can lead to neuronal death. This compound has also been shown to reduce inflammation and oxidative stress, which are both implicated in neurodegenerative diseases.
实验室实验的优点和局限性
One advantage of using N-(3,4-dimethoxyphenyl)-1-[4-methoxy-3-(methoxymethyl)benzyl]-3-piperidinamine in lab experiments is that it has been extensively studied and has a well-established synthesis method. It is also relatively easy to administer and has a good safety profile. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to design experiments that specifically target its effects.
未来方向
There are several future directions for the study of N-(3,4-dimethoxyphenyl)-1-[4-methoxy-3-(methoxymethyl)benzyl]-3-piperidinamine. One direction is to further investigate its mechanism of action, which could lead to the development of more targeted therapies. Another direction is to explore its potential therapeutic applications in other neurological disorders such as amyotrophic lateral sclerosis (ALS) and multiple sclerosis (MS). Additionally, there is a need for more clinical trials to evaluate its efficacy in treating Alzheimer's disease and other neurodegenerative diseases. Finally, there is a need for more research to determine the optimal dosage and administration method for this compound.
合成方法
The synthesis of N-(3,4-dimethoxyphenyl)-1-[4-methoxy-3-(methoxymethyl)benzyl]-3-piperidinamine involves a series of chemical reactions starting with the reaction of 3,4-dimethoxybenzaldehyde with 4-methoxy-3-(methoxymethyl)benzylamine to form an imine intermediate. This intermediate is then reduced with sodium borohydride to produce the desired product, this compound.
科学研究应用
N-(3,4-dimethoxyphenyl)-1-[4-methoxy-3-(methoxymethyl)benzyl]-3-piperidinamine has been extensively studied for its potential therapeutic applications in various neurological disorders such as Alzheimer's disease, Huntington's disease, and Parkinson's disease. It has been shown to improve cognitive function, reduce neuronal death, and improve motor function in animal models of these diseases. Clinical trials have also been conducted to evaluate its efficacy in treating Alzheimer's disease, but the results have been mixed.
属性
IUPAC Name |
N-(3,4-dimethoxyphenyl)-1-[[4-methoxy-3-(methoxymethyl)phenyl]methyl]piperidin-3-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H32N2O4/c1-26-16-18-12-17(7-9-21(18)27-2)14-25-11-5-6-20(15-25)24-19-8-10-22(28-3)23(13-19)29-4/h7-10,12-13,20,24H,5-6,11,14-16H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFIZDZNDIBTEHT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=C(C=CC(=C1)CN2CCCC(C2)NC3=CC(=C(C=C3)OC)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H32N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-methyl-5-(1-piperidinylcarbonyl)-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinolin-6-one](/img/structure/B6001436.png)


![2-(3-bromophenyl)-5-[(4-nitrobenzyl)thio]-1,3,4-oxadiazole](/img/structure/B6001456.png)
![N~1~-(3,4-dimethoxyphenyl)-N~2~-(4-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B6001461.png)

![N-[2-(1-azepanyl)ethyl]-5-(4-fluorophenyl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B6001474.png)
![2-(2-chlorobenzyl)-4-[3-(1-methylcyclopropyl)propanoyl]morpholine](/img/structure/B6001482.png)

![3-(4-fluorophenyl)-2,5-dimethyl-N-(1-phenylethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B6001493.png)
![2-[(2-chloro-6-nitrobenzyl)thio]-1,3-benzothiazol-6-amine](/img/structure/B6001510.png)
![1-(2,2-dimethylpropanoyl)-3-[2-(3-methoxyphenyl)ethyl]piperidine](/img/structure/B6001512.png)
![N-(2-methoxyphenyl)-2-{[(4-oxo-1,4-dihydro-2-quinazolinyl)methyl]thio}acetamide](/img/structure/B6001524.png)
![3-[5-(4-morpholinylmethyl)-1H-tetrazol-1-yl]-N-[1-phenyl-2-(1H-pyrazol-1-yl)ethyl]propanamide](/img/structure/B6001527.png)
